N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine
Description
Properties
Molecular Formula |
C10H11BrN4 |
|---|---|
Molecular Weight |
267.13 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H11BrN4/c1-7-13-10(15-14-7)12-6-8-3-2-4-9(11)5-8/h2-5H,6H2,1H3,(H2,12,13,14,15) |
InChI Key |
ZQRUXUPQMRYSHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)NCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Structural Features and Synthetic Overview
N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine consists of a 3-methyl-1H-1,2,4-triazol-5-amine core with a 3-bromobenzyl group attached to the amine nitrogen. The synthesis typically focuses on either constructing the triazole ring followed by N-alkylation with 3-bromobenzyl bromide, or through cross-coupling strategies involving preformed triazole intermediates.
General Synthetic Approaches
Retrosynthetic Analysis
Three primary disconnection approaches can be employed for synthesizing this compound:
- N-alkylation of 3-methyl-1H-1,2,4-triazol-5-amine with 3-bromobenzyl halide
- Construction of the triazole ring with the 3-bromobenzylamine already in place
- Cross-coupling reactions between halogenated triazoles and 3-bromobenzylamine derivatives
Key Building Blocks
The synthesis requires several key building blocks:
- 3-Methyl-1H-1,2,4-triazol-5-amine or its precursors
- 3-Bromobenzyl bromide/chloride
- Aminoguanidine derivatives
- Various coupling reagents and catalysts
Detailed Preparation Methods
Method 1: Nucleophilic Substitution Approach
This approach involves the direct N-alkylation of 3-methyl-1H-1,2,4-triazol-5-amine with 3-bromobenzyl bromide.
Reaction Scheme
3-Methyl-1H-1,2,4-triazol-5-amine + 3-Bromobenzyl bromide → this compound
Optimization Parameters
| Parameter | Range Studied | Optimal Condition | Yield (%) |
|---|---|---|---|
| Base | K₂CO₃, NaH, Et₃N | K₂CO₃ | 65-72 |
| Solvent | DMF, THF, Acetone | DMF | 68-75 |
| Temperature | 0-80°C | 25°C (RT) | 70-75 |
| Reaction Time | 2-24 h | 6-8 h | 72-75 |
| Molar Ratio (Amine:Alkylating Agent) | 1:1 to 1:1.5 | 1:1 | 70-75 |
Method 2: Triazole Ring Formation Approach
This method involves constructing the triazole ring with the 3-bromobenzylamine already attached to an appropriate precursor.
Reaction Scheme
3-Bromobenzylamine + Acetic acid derivative → Intermediate → Cyclization → this compound
Procedure
The synthesis involves the condensation reaction between aminoguanidine derivatives and carboxylic acids. Based on synthesis protocols for similar compounds, the procedure can be outlined as follows:
- Preparation of N-(3-bromobenzyl)acetamide
- Reaction with aminoguanidine bicarbonate
- Cyclization to form the triazole ring
- Purification and isolation of the target compound
In a typical procedure, aminoguanidine bicarbonate (2.0 mmol) is dissolved in water (5 mL), and N-(3-bromobenzyl)acetamide (2.0 mmol) is added. The mixture is heated under reflux for 3-4 hours until completion (monitored by TLC). The reaction mixture is cooled, and the pH is adjusted to 7 with dilute hydrochloric acid. The precipitate formed is filtered, washed with cold water, and dried.
The cyclization step involves heating the intermediate in a basic medium (e.g., 10% sodium hydroxide solution) at 80-90°C for 2-3 hours. After cooling, the mixture is neutralized with dilute hydrochloric acid, and the precipitate is collected by filtration, washed with water, and dried to give the crude product. Recrystallization from an appropriate solvent (e.g., ethanol/water) provides the pure target compound.
Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Acetamide Formation | 3-Bromobenzylamine, Acetic anhydride | 0-5°C, 1h then RT, 2h | 85-90 |
| Condensation | Intermediate, Aminoguanidine bicarbonate | Reflux, H₂O, 3-4h | 70-75 |
| Cyclization | Condensation product, 10% NaOH | 80-90°C, 2-3h | 65-70 |
| Overall | - | - | 38-45 |
Method 3: Buchwald-Hartwig Cross-Coupling Approach
This method involves a palladium-catalyzed cross-coupling reaction between a halogenated triazole and 3-bromobenzylamine.
Reaction Scheme
5-Halo-3-methyl-1H-1,2,4-triazole + 3-Bromobenzylamine → this compound
Optimization of Catalyst Systems
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | 110 | 24 | 55-60 |
| 2 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | 65-70 |
| 3 | (THP-Dipp)Pd(cinn)Cl | - | K₂CO₃ | Dioxane | 110 | 12 | 70-75 |
| 4 | Pd(OAc)₂ | DavePhos | Cs₂CO₃ | DMF | 120 | 12 | 60-65 |
Alternative Synthetic Routes
Copper-Catalyzed Click Chemistry Approach
This approach involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring.
Procedure
Although the target compound contains a 1,2,4-triazole rather than a 1,2,3-triazole, this methodology can be adapted for the synthesis of precursors that can be further modified to obtain the target compound.
- Preparation of an appropriate alkyne precursor
- Copper-catalyzed cycloaddition with azide
- Functional group transformations to obtain the target compound
Reaction Conditions
| Reagent | Quantity | Conditions |
|---|---|---|
| Alkyne precursor | 1.0 mmol | - |
| Azide component | 1.0 mmol | - |
| CuSO₄·5H₂O | 3 mol% | - |
| Sodium ascorbate | 5 mol% | - |
| Solvent | BuOH/H₂O (4:1) | 60°C, 30 min |
One-Pot Three-Component Mannich Reaction
This approach involves a one-pot three-component Mannich reaction to introduce substituents onto the triazole ring.
Procedure
The procedure involves the reaction of 3-methyl-5-thioxo-1H-1,2,4-triazole with 3-bromobenzylamine and formaldehyde in a one-pot manner to yield the target compound.
Characterization and Analytical Methods
NMR Spectroscopy
The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy. Expected characteristic signals include:
| Nucleus | Chemical Shift (δ ppm) | Assignment |
|---|---|---|
| ¹H | 2.25-2.35 | CH₃ (triazole) |
| ¹H | 4.40-4.50 | CH₂ (benzyl) |
| ¹H | 5.60-5.80 | NH (broad) |
| ¹H | 7.20-7.60 | Aromatic protons |
| ¹³C | 12-14 | CH₃ (triazole) |
| ¹³C | 45-48 | CH₂ (benzyl) |
| ¹³C | 122-136 | Aromatic carbons |
| ¹³C | 150-155 | C-3 (triazole) |
| ¹³C | 160-165 | C-5 (triazole) |
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation. The expected molecular ion peak [M+H]⁺ should appear at m/z ≈ 267/269 with characteristic isotope pattern due to bromine (²⁸¹Br/²⁷⁹Br).
IR Spectroscopy
The IR spectrum should show characteristic bands for:
- N-H stretching (3300-3400 cm⁻¹)
- C-H stretching (2900-3000 cm⁻¹)
- C=N stretching (1600-1650 cm⁻¹)
- C-Br stretching (550-650 cm⁻¹)
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Overall Yield (%) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | Simple procedure, commercially available starting materials | Potential for N-/O-alkylation mixtures | 65-75 | Good |
| Triazole Ring Formation | Can be adapted for various substituents | Multistep, lower overall yield | 38-45 | Moderate |
| Buchwald-Hartwig Cross-Coupling | High regioselectivity, mild conditions | Requires air-free techniques, expensive catalysts | 55-75 | Limited |
| Click Chemistry (Modified) | High yield, mild conditions | Multiple steps required for 1,2,4-triazole | 40-50 | Good |
| Mannich Reaction | One-pot procedure | Limited substrate scope | 45-55 | Moderate |
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the benzyl group.
Oxidation and Reduction: Products include oxidized or reduced forms of the triazole ring.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its anticancer properties and ability to interact with cellular microtubules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to bind to tubulin, a protein involved in cell division, thereby disrupting microtubule dynamics and inhibiting cancer cell proliferation . The compound’s bromobenzyl group enhances its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and biological activities of N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine and related analogs:
Key Observations
Anticancer Activity :
- The 3-bromophenyl analogs (e.g., 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine) exhibit potent anticancer activity against human cancer cell lines (IC50: 2–10 µM) . The target compound’s benzyl group may improve membrane permeability compared to phenyl-substituted analogs.
- Substitution at the triazole 3-position (e.g., methyl or furyl groups) influences steric and electronic interactions with target enzymes like EGFR or FabA .
Synthetic Accessibility :
- The target compound’s synthesis mirrors methods used for (E)-N-(3-methyl-1H-1,2,4-triazol-5-yl)-1-phenylmethanimine, involving condensation of benzaldehyde derivatives with triazole amines . Yields for triazole analogs generally range from 60–85%, depending on substituent complexity .
Energetic vs. Therapeutic Applications :
- Compounds like 3-azido-N-nitro-1H-1,2,4-triazol-5-amine highlight how functional groups (azido, nitro) can shift applications from pharmaceuticals to energetic materials, with detonation velocities up to 9,409 m/s .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Bromine’s electron-withdrawing effect may reduce oxidative metabolism, extending half-life relative to chlorine or fluorine analogs .
Biological Activity
N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Triazole Ring : A five-membered heterocyclic ring containing three nitrogen atoms.
- Bromobenzyl Group : A bromine-substituted benzyl group that enhances its chemical reactivity.
- Methyl and Amino Groups : Located at the 3 and 5 positions of the triazole ring, respectively.
The molecular formula is with a molecular weight of approximately 267.13 g/mol .
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving electrophilic and nucleophilic substitution reactions. The presence of the bromine atom allows for further functionalization, which can enhance biological activity.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. This compound has shown effectiveness against various pathogens:
- Fungi : Exhibits antifungal activity by inhibiting ergosterol synthesis in fungal cell membranes.
- Bacteria : Demonstrates antibacterial properties against both Gram-positive and Gram-negative bacteria through disruption of bacterial cell wall synthesis .
Anticancer Activity
Research indicates that this compound may inhibit cancer cell proliferation. Specific studies have shown:
- Cell Line Studies : In vitro tests on cancer cell lines (e.g., A431 and Jurkat) reveal significant cytotoxic effects with IC50 values lower than standard chemotherapeutics like doxorubicin .
The proposed mechanism involves the inhibition of specific kinases associated with cancer progression. Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts and hydrogen bonding .
Case Studies
Several studies have investigated the biological activity of triazole derivatives similar to this compound:
- Study on Anticancer Activity :
- Antifungal Evaluation :
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine with high purity?
- Methodology : Use nucleophilic substitution between 3-bromobenzyl chloride and 3-methyl-1H-1,2,4-triazol-5-amine under basic conditions (e.g., K₂CO₃/NaOH in DMF). Monitor reaction progress via TLC and purify via column chromatography. Microwave-assisted synthesis (e.g., 100–120°C, 30 min) can enhance yield (80–90%) compared to conventional heating (60–70%) .
- Key Considerations : Optimize stoichiometry (1:1.2 molar ratio of triazole to benzyl chloride) and solvent polarity to minimize byproducts like unreacted triazole or di-substituted derivatives.
Q. How is the molecular structure of this compound confirmed experimentally?
- Techniques :
- Single-crystal X-ray diffraction (SHELXL/SHELXTL software ) for absolute configuration.
- ¹H/¹³C NMR : Assign peaks using HSQC/HMBC (e.g., triazole protons at δ 7.8–8.2 ppm; bromobenzyl CH₂ at δ 4.5–5.0 ppm) .
- IR spectroscopy : Confirm N–H (3200–3400 cm⁻¹) and C–Br (500–600 cm⁻¹) stretches .
- Data Table :
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray diffraction | C–Br bond length: 1.89–1.92 Å; dihedral angle: 5–10° | |
| ¹H NMR (DMSO-d₆) | CH₂ (δ 4.7 ppm, singlet); triazole (δ 8.1 ppm) |
Q. How can tautomerism in the triazole ring affect structural characterization?
- Resolution : Use X-ray crystallography to identify the dominant tautomer (e.g., 1H-1,2,4-triazol-5-amine vs. 4H-1,2,4-triazol-3-amine). For solution studies, employ variable-temperature NMR to observe tautomeric equilibria .
- Example : In 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, only one tautomer was observed crystallographically, with the pyridyl group planar relative to the triazole ring .
Advanced Research Questions
Q. How can computational methods predict and reconcile discrepancies in thermal stability or detonation properties?
- Approach :
- Calculate heats of formation (Gaussian 03/09) and detonation parameters (EXPLO5) .
- Compare with experimental DSC (decomposition >250°C) and impact sensitivity tests (e.g., 2.5–40 J via BAM hammer ).
- Case Study : For energetic triazole salts, computational detonation velocities (7742–9409 m/s) aligned within 5% of experimental values .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Example : If NMR suggests a mixture of regioisomers but X-ray shows a single product, re-examine reaction conditions (e.g., excess reagents, temperature). In one study, initial misassignment of a triazole regioisomer was corrected via X-ray analysis of a benzenesulfonyl adduct .
- Troubleshooting : Use heteronuclear NMR (¹⁵N/¹³C) and NOESY to confirm proximity of substituents .
Q. How does the bromobenzyl group influence reactivity in derivatization reactions?
- Mechanistic Insight : The electron-withdrawing Br enhances electrophilicity at the benzyl position, facilitating nucleophilic aromatic substitution (e.g., with thiols or amines). Compare with fluorobenzyl analogs (), where lower electronegativity reduces reactivity .
- Application : Use Pd-catalyzed cross-coupling (Suzuki/Miyaura) to replace Br with aryl/heteroaryl groups for structure-activity studies .
Q. What experimental design optimizes high-throughput screening for bioactivity?
- Protocol :
- Antimicrobial assays : MIC tests against S. aureus/E. coli (10–100 µg/mL) .
- Receptor binding : Radioligand displacement assays (e.g., P2X7 antagonists in ).
- Data Analysis : Use IC₅₀/EC₅₀ values and molecular docking (AutoDock) to correlate substituent effects with activity .
Methodological Resources
- Crystallography : SHELX suite for structure refinement ; WinGX/ORTEP-3 for visualization .
- Spectral Libraries : PubChem (IR/NMR data for analogs) ; Cambridge Structural Database (CSD) for triazole derivatives.
- Safety : Follow waste disposal protocols for brominated compounds ( ) and use fume hoods during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
